molecular formula C10H9NO B8271984 7-Methylquinoline 1-oxide

7-Methylquinoline 1-oxide

Cat. No. B8271984
M. Wt: 159.18 g/mol
InChI Key: ULMCVDAJWJRBFH-UHFFFAOYSA-N
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Patent
US09278960B2

Procedure details

7-Methylquinoline (1-1, 240 g, 1.7 mol, 1.0 equiv) was dissolved in methylene chloride (5 L, 0.34 M). 3-Chloroperoxybenzoic acid (488 g, 2.2 mol, 1.3 equiv) was added portionwise with cooling so that the reaction temperature did not rise above 34° C. After stirring for 1 h, the reaction mixture was quenched with 2 L of 1N aqueous NaOH and the product was extracted with methylene chloride. The combined organic layers were washed with saturated aqueous sodium bicarbonate, dried over MgSO4 and filtered. Heptane was added and the organic layer was evaporated to dryness, giving 246 g of 7-methylquinoline N-oxide (1-2) as a pink solid that was carried on without further purification. LRMS m/z (M+H)+ 160.1 found, 160.2 required.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
488 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:17]>C(Cl)Cl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N+:9]2[O-:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
CC1=CC=C2C=CC=NC2=C1
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
488 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 34° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 2 L of 1N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Heptane was added
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C2C=CC=[N+](C2=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 246 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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